Cas no 89607-13-6 (5-bromo-1-methyl-4-nitro-1H-pyrazole)

5-Bromo-1-methyl-4-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with bromo, methyl, and nitro functional groups. This structure imparts reactivity suitable for use as an intermediate in pharmaceutical and agrochemical synthesis. The bromo and nitro groups enhance electrophilic properties, facilitating further functionalization via cross-coupling or substitution reactions. Its stability under standard conditions and well-defined reactivity profile make it a valuable building block for constructing complex nitrogen-containing frameworks. The compound is typically employed in research and industrial applications requiring precise modifications to the pyrazole ring system. Proper handling is advised due to potential sensitivity to heat or shock.
5-bromo-1-methyl-4-nitro-1H-pyrazole structure
89607-13-6 structure
Product Name:5-bromo-1-methyl-4-nitro-1H-pyrazole
CAS No:89607-13-6
MF:C4H4BrN3O2
MW:205.997459411621
MDL:MFCD00195044
CID:595115
PubChem ID:1279587
Update Time:2025-06-12

5-bromo-1-methyl-4-nitro-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole, 5-bromo-1-methyl-4-nitro-
    • 5-bromo-1-methyl-4-nitro-1H-Pyrazole
    • 5-bromo-1-methyl-4-nitropyrazole
    • 5-Bromo-1-methyl-4-nitro-1H-pyrazole (ACI)
    • CS1077
    • AC-31214
    • CS-0036748
    • MFCD00195044
    • SY078114
    • DTXSID70361599
    • AKOS003278131
    • KCQAFBHIKMXFNB-UHFFFAOYSA-N
    • STK342371
    • SCHEMBL14800866
    • 5-Bromo-1-methyl-4-nitro-pyrazole
    • DA-37914
    • 89607-13-6
    • DS-7352
    • EN300-232854
    • CCG-321678
    • 5-bromo-1-methyl-4-nitro-1H-pyrazole
    • MDL: MFCD00195044
    • Inchi: 1S/C4H4BrN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3
    • InChI Key: KCQAFBHIKMXFNB-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=C(Br)N(C)N=C1)=O

Computed Properties

  • Exact Mass: 204.949
  • Monoisotopic Mass: 204.949
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.6A^2
  • XLogP3: 1.1

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5-bromo-1-methyl-4-nitro-1H-pyrazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid
Reference
Amination of isomeric bromo-1-methylnitropyrazoles
Perevalov, V. P.; Baryshnenkova, L. I.; Andreeva, M. A.; Manaev, Yu. A.; Denisova, I. A.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1983, (12), 1672-5

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  24 h, reflux; cooled
1.2 Reagents: Ammonia Solvents: Water ;  20 min
Reference
Effect of "anomalous" electrochemical halogenation of pyrazoles and its reasons
Lyalin, B. V.; Petrosyan, V. A., Russian Chemical Bulletin, 2012, 61(1), 209-210

5-bromo-1-methyl-4-nitro-1H-pyrazole Raw materials

5-bromo-1-methyl-4-nitro-1H-pyrazole Preparation Products

5-bromo-1-methyl-4-nitro-1H-pyrazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:89607-13-6)5-bromo-1-methyl-4-nitro-1H-pyrazole
Order Number:A861124
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:28
Price ($):323.0
Email:sales@amadischem.com

Additional information on 5-bromo-1-methyl-4-nitro-1H-pyrazole

Recent Advances in the Synthesis and Applications of 5-Bromo-1-methyl-4-nitro-1H-pyrazole (CAS: 89607-13-6)

The compound 5-bromo-1-methyl-4-nitro-1H-pyrazole (CAS: 89607-13-6) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in medicinal chemistry and drug development. Recent studies have focused on its synthesis, structural modifications, and potential therapeutic uses, highlighting its importance as a key intermediate in the design of novel bioactive molecules.

A recent study published in the Journal of Medicinal Chemistry explored the efficient synthesis of 5-bromo-1-methyl-4-nitro-1H-pyrazole via a multi-step reaction pathway, optimizing yield and purity for industrial-scale production. The researchers employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's structural integrity. This work provides a robust methodological framework for the scalable synthesis of this critical intermediate.

In another groundbreaking study, 5-bromo-1-methyl-4-nitro-1H-pyrazole was utilized as a precursor for the development of novel kinase inhibitors. The compound's nitro and bromo functional groups were strategically modified to enhance binding affinity and selectivity toward specific kinase targets. Preliminary in vitro assays demonstrated promising inhibitory activity against several cancer-related kinases, suggesting its potential as a lead compound for anticancer drug discovery.

Further investigations have explored the role of 5-bromo-1-methyl-4-nitro-1H-pyrazole in the synthesis of heterocyclic compounds with antimicrobial properties. Researchers synthesized a series of pyrazole derivatives and evaluated their efficacy against drug-resistant bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-positive pathogens, underscoring the compound's utility in addressing the global challenge of antibiotic resistance.

Beyond its pharmaceutical applications, 5-bromo-1-methyl-4-nitro-1H-pyrazole has also been investigated for its potential in agrochemical research. A recent patent application disclosed its use as a key intermediate in the synthesis of novel herbicides with improved environmental safety profiles. The compound's unique chemical properties enable the development of herbicides that target specific weed species while minimizing harm to crops and non-target organisms.

In conclusion, the ongoing research on 5-bromo-1-methyl-4-nitro-1H-pyrazole (CAS: 89607-13-6) underscores its multifaceted role in chemical biology and pharmaceutical sciences. From its optimized synthesis to its applications in drug discovery, antimicrobial agents, and agrochemicals, this compound continues to be a valuable asset in the development of innovative solutions for pressing global challenges. Future studies are expected to further explore its potential, particularly in the context of personalized medicine and sustainable agriculture.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:89607-13-6)5-bromo-1-methyl-4-nitro-1H-pyrazole
A861124
Purity:99%
Quantity:5g
Price ($):323.0
Email